molecular formula C14H21NO3S B5748358 isopropyl 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylate

isopropyl 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylate

Cat. No. B5748358
M. Wt: 283.39 g/mol
InChI Key: SJSHNKLPJUYIAZ-UHFFFAOYSA-N
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Description

Isopropyl 4-ethyl-5-methyl-2-(propionylamino)-3-thiophenecarboxylate, commonly known as IMPT, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of IMPT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that play a role in various biological processes.
Biochemical and physiological effects:
IMPT has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and to induce apoptosis in cancer cells. It has also been shown to inhibit the replication of several viruses, including HIV-1 and HCV.

Advantages and Limitations for Lab Experiments

One of the major advantages of using IMPT in lab experiments is its high potency and selectivity towards certain biological targets. However, its limitations include its relatively high cost and limited availability.

Future Directions

There are several future directions for research on IMPT. One potential area of research is to investigate its potential as a therapeutic agent for various diseases, such as cancer and viral infections. Another area of research is to explore its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize its synthesis method and improve its pharmacokinetic properties.
Conclusion:
In conclusion, IMPT is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It exhibits various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral properties, and has been extensively studied for its potential as a therapeutic agent. Further research is needed to fully understand its mechanism of action and identify its molecular targets.

Synthesis Methods

IMPT can be synthesized from commercially available starting materials by following a multi-step process. The synthesis involves the reaction of ethyl 4-methyl-3-thioacetoacetate with isopropyl chloroformate, followed by the reaction of the resulting intermediate with propionyl hydrazine. The final product is obtained after purification by column chromatography.

Scientific Research Applications

IMPT has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research. It has been found to exhibit various biological activities, such as anti-inflammatory, anti-tumor, and anti-viral properties.

properties

IUPAC Name

propan-2-yl 4-ethyl-5-methyl-2-(propanoylamino)thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-6-10-9(5)19-13(15-11(16)7-2)12(10)14(17)18-8(3)4/h8H,6-7H2,1-5H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSHNKLPJUYIAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC(C)C)NC(=O)CC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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